molecular formula C11H9ClN4O2 B8658639 3-(4-Chloro-3-nitrophenyl)-5,6-dimethyl-1,2,4-triazine CAS No. 648917-74-2

3-(4-Chloro-3-nitrophenyl)-5,6-dimethyl-1,2,4-triazine

Cat. No. B8658639
M. Wt: 264.67 g/mol
InChI Key: XDKYVAZDFQNGLF-UHFFFAOYSA-N
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Patent
US07138414B2

Procedure details

This compound was obtained by reducing 3-(4-chloro-3-nitrophenyl)-5,6-dimethyl-[1,2,4]triazine with tin chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tin chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[N:10][C:11]([CH3:15])=[C:12]([CH3:14])[N:13]=2)=[CH:4][C:3]=1[N+:16]([O-])=O.[Sn](Cl)(Cl)(Cl)Cl>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[N:10][C:11]([CH3:15])=[C:12]([CH3:14])[N:13]=2)=[CH:4][C:3]=1[NH2:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C=1N=NC(=C(N1)C)C)[N+](=O)[O-]
Step Two
Name
tin chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was obtained

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(C=C1)C=1N=NC(=C(N1)C)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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